molecular formula C12H15ClF3NO2 B1439168 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185297-57-7

4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride

Cat. No. B1439168
M. Wt: 297.7 g/mol
InChI Key: AQLMXYWBHGADSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride (TFMAH) is an organic compound with a unique combination of physical and chemical properties that make it an attractive candidate for a wide range of scientific research applications. It has a low melting point, a high boiling point, and a low solubility in water, making it a versatile compound for use in many different laboratory experiments. Additionally, its high stability and low toxicity make it a safe and reliable choice for use in a variety of studies.

Scientific Research Applications

Dendrimer Synthesis

4-(n-Octyloxy)aniline, a related compound to the chemical , has been utilized in the synthesis and structural analysis of new dendritic melamines. These dendrimers demonstrate self-assembling properties into spherical nano-aggregates and have varied applications due to their structural diversity and self-organisation behavior in solution (Morar et al., 2018).

Synthesis of Trifluoromethoxylated Aniline Derivatives

Trifluoromethoxylated aniline derivatives, which include 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride, have been synthesized using Togni reagent II. These derivatives are valuable as synthetic building blocks in pharmaceuticals, agrochemicals, and functional materials due to their pharmacological and biological properties (Feng & Ngai, 2016).

Polyurethane Cationomer Synthesis

In the creation of polymeric films with fluorescent properties, aniline derivatives have been used as quaternization agents for polyetherurethane precursors. These films exhibit unique photochromic mechanisms and are significant in the field of materials science (Buruianǎ et al., 2005).

Vibrational Analysis in Material Science

Aniline derivatives, including those similar to 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride, have been studied for their potential in nonlinear optical (NLO) materials. Vibrational analyses of these compounds help in understanding their structural and electronic properties, which are crucial in the development of advanced materials (Revathi et al., 2017).

properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(16)3-4-11(10)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLMXYWBHGADSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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